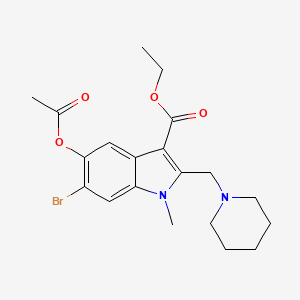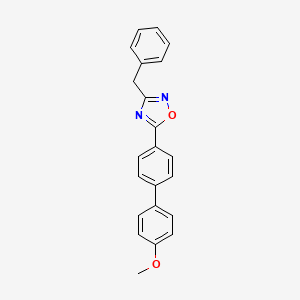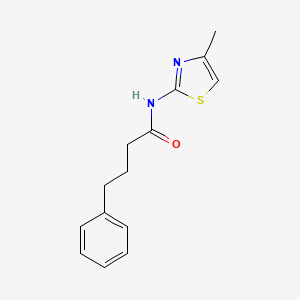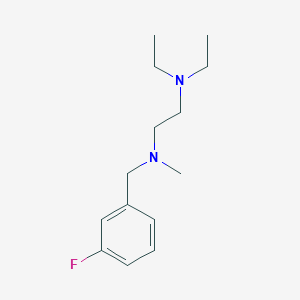
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DMF-DAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-DAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, it has been proposed that N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its biological activities by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB pathway. It also has been shown to inhibit the phosphorylation of ERK, JNK, and p38, which are components of the MAPK pathway. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the activation of the PI3K/Akt pathway by reducing the phosphorylation of Akt and mTOR.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to reduce the levels of lipid peroxidation and to increase the levels of glutathione, which is an important antioxidant molecule. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to reduce the levels of inflammatory markers such as COX-2 and iNOS. It also has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to be non-toxic and well-tolerated in animal models. It also has good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to using N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has low water solubility, which can limit its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide. One area of research is to investigate the potential of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide as a therapeutic agent for various inflammatory and neuropathic conditions. Another area of research is to explore the anticancer properties of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and its potential as an adjuvant therapy for cancer. Further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and to identify its molecular targets. The development of novel formulations and delivery systems for N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide may improve its bioavailability and efficacy. Additionally, the safety and toxicity of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide need to be further evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is a promising compound that has shown potential therapeutic applications in various inflammatory, neuropathic, and cancer conditions. The synthesis of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is relatively simple, and it has good solubility in various solvents. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to possess anti-inflammatory, analgesic, and anticancer properties. However, further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and to identify its molecular targets. The development of novel formulations and delivery systems for N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide may improve its bioavailability and efficacy.
合成法
The synthesis of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2,5-dimethylphenylamine and 5-methyl-2-furoic acid with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate amide, which is subsequently dehydrated to produce N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity and yield of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be improved by using different solvents and reaction conditions.
科学的研究の応用
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has been shown to reduce pain in animal models of inflammatory pain and neuropathic pain. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
特性
IUPAC Name |
(E)-N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)9-8-14-7-6-13(3)19-14/h4-10H,1-3H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKIKZYNHFUQEZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)



![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
